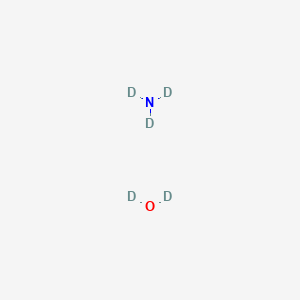

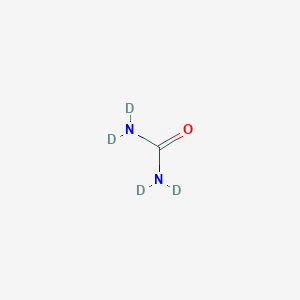

氘代铵

概述

描述

Ammoninum-d4 Deuteroxide is a useful research compound. Its molecular formula is H5NO and its molecular weight is 40.077 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ammoninum-d4 Deuteroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammoninum-d4 Deuteroxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碱性膜燃料电池中的分解途径

氘代铵在烷基三甲基铵阳离子的热分解中起着至关重要的作用,这对于碱性膜燃料电池或电解槽很重要。分解产物主要是霍夫曼消除产物,包括三甲胺和烯烃。用氘代水和氘代氧化物进行的同位素标记实验表明,四烷基铵离子和氮负离子物种之间存在快速平衡,这突出了其在理解这些系统中分解途径中的重要性(Edson等人,2012)。

中子衍射研究

氘代铵用于中子衍射研究,以了解各种化合物的结构。例如,它已被用于研究熔融硝酸铵的原子结构,揭示了熔体中存在稳定的ND+4和NO-3离子,并具有特定的几何排列(Adya & Neilson,1990)。类似地,使用该化合物对高温硝酸铵水溶液的研究为了解离子-水配位和最近邻距离的变化提供了见解(Adya & Neilson,1991)。

催化氘转移反应

在有机合成中,特别是在氘代芳香杂环的合成中,氘代铵用作氘源。该应用对于开发高度氘代、取代的哌啶、哌嗪和四氢异喹啉至关重要(Derdau,2004)。

燃料电池材料中的逸出气体分析

它有助于燃料电池膜材料(如五水合氢氧化四甲基铵)的逸出气体分析。研究表明,氘代铵有助于在离子与氮负离子物种之间建立快速平衡,这有助于理解与阴离子交换膜相关的热分解机理(Macomber等人,2008)。

安全和危害

作用机制

Target of Action

Ammoninum-d4 Deuteroxide, also known as Ammonium Hydrogen Deuterium Oxide, is a chemical compound that is commonly used in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Ammoninum-d4 Deuteroxide are the biomolecules that are studied using NMR spectroscopy .

Mode of Action

Ammoninum-d4 Deuteroxide interacts with its targets by serving as a solvent for many organic and inorganic compounds . The deuterium atom in Ammoninum-d4 Deuteroxide has one proton and one neutron in its nucleus, whereas the normal hydrogen atom (protium) has only one proton . This unique property allows it to be detected by NMR spectroscopy .

Biochemical Pathways

The use of Ammoninum-d4 Deuteroxide can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . These interactions are crucial for the stability of a biomolecule and its biological function . The use of Ammoninum-d4 Deuteroxide as a solvent enhances the sensitivity and resolution of the NMR spectra, making it a valuable tool for researchers and scientists .

Pharmacokinetics

Research on deuterium oxide (d2o) suggests that deuteration can slow down the metabolic process and improve the half-life of drugs . This could potentially improve the bioavailability of drugs that are metabolized by pathways involving carbon-hydrogen (C-H) bonds .

Result of Action

The result of Ammoninum-d4 Deuteroxide’s action is the enhanced sensitivity and resolution of NMR spectra . This allows researchers to better understand the properties and behavior of various chemical compounds .

Action Environment

The action of Ammoninum-d4 Deuteroxide is influenced by environmental factors such as temperature and the presence of other compounds . For example, its density is 1.056 g/mL at 25 °C . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Ammoninum-d4 Deuteroxide.

生化分析

Biochemical Properties

It is known that deuterium isotope substitution in one part of a molecule could produce a significant effect on chemical shifts of neighboring nuclei as well as on nuclei located far from the site of replacement .

Cellular Effects

Deuterium oxide, a related compound, has been reported to have various effects on living cells, including cytotoxicity, cytostatic activity, antineoplastic effect, antiproliferative effect, antimitotic action, and nucleic acid synthesis .

Molecular Mechanism

The molecular mechanism of Ammonium-d4 Deuteroxide is not well studied. It is known that deuterium, an isotope of hydrogen, can replace hydrogen in chemical compounds, potentially altering their properties .

属性

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-NSPFYZSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-30-8 | |

| Record name | [2H4]ammonium [2H]hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

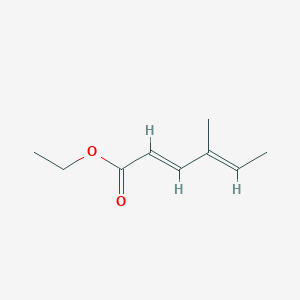

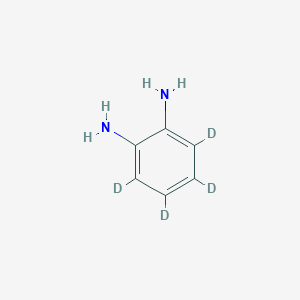

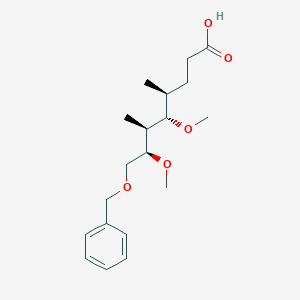

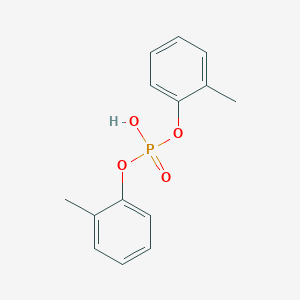

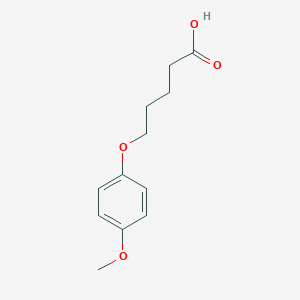

Synthesis routes and methods I

Procedure details

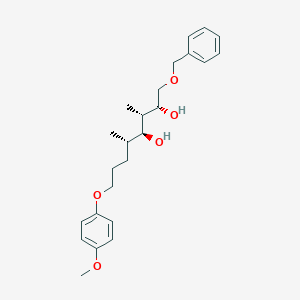

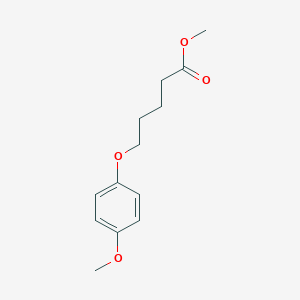

Synthesis routes and methods II

Procedure details

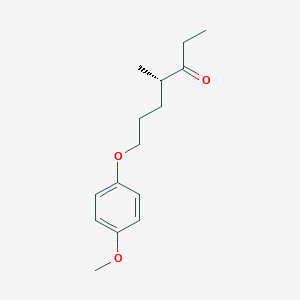

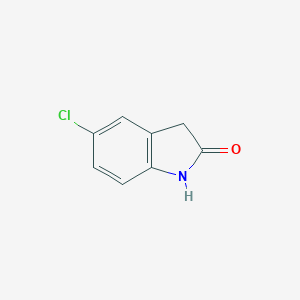

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)